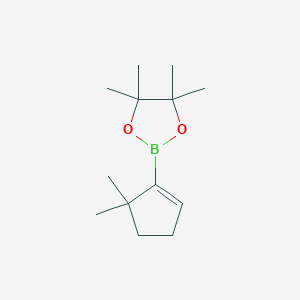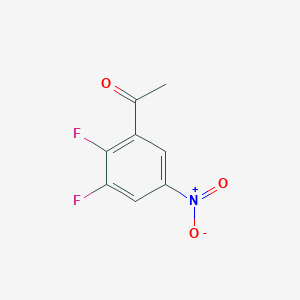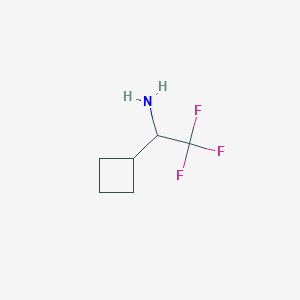
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine
Overview
Description
“1-Cyclobutyl-2,2,2-trifluoroethan-1-amine” is a chemical compound with the CAS Number: 2055390-11-7 . It has a molecular weight of 189.61 . The IUPAC name is this compound hydrochloride .
Physical and Chemical Properties The compound is a powder at room temperature . It’s also available in a pale-yellow to yellow-brown solid form .
Scientific Research Applications
Intramolecular Amination of Nonclassical Cyclopropylmethyl Cation
Research by Skvorcova, Grigorjeva, and Jirgensons (2017) explored the production of 1-amino-1-hydroxymethylcyclobutane derivatives through intramolecular amination. This process, utilizing bis(trichloroacetimidoyloxymethyl)cyclopropanes, results in cyclobutyl carbenium ion, which undergoes amination with high diastereoselectivity, producing trans-cyclobutane derivatives (M. Skvorcova, L. Grigorjeva, & A. Jirgensons, 2017).
Oxidative Amination and Cyclization Cascade
Pan, Wei, and Shi (2017) described a Rh(II)-catalyzed oxidative amination and cyclization cascade of 1-(arylethynyl)cycloalkyl)methyl sulfamates. This process is significant for forming cyclobutane-fused heterocycles, demonstrating the versatility of cyclobutyl structures in creating complex molecules (D. Pan, Yin Wei, & M. Shi, 2017).
Synthesis of N,N-Dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine Derivatives
In 2012, Shajari, Kazemizadeh, and Ramazani demonstrated an efficient one-pot synthesis of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives. Their method highlights the utility of cyclobutyl structures in multi-component chemical synthesis under neutral conditions (N. Shajari, R. A. Kazemizadeh, & A. Ramazani, 2012).
Diastereo- and Enantioselective CuH-Catalyzed Hydroamination
Feng, Hao, Liu, and Buchwald (2019, 2020) researched the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of 1-substituted cyclobutenes. This method is pivotal for creating biologically active compounds with multiple stereocenters and substituents (Shengyu Feng, Hua Hao, P. Liu, & S. Buchwald, 2019, 2020).
Ru/Nb2O5 Catalysts for Ketone Reductive Amination
In 2019, Guo, Tong, Liu, Guo, and Wang explored the use of Ru/Nb2O5 catalysts in the reductive amination of ketones, particularly cyclopentanone. This research is essential in the production of cyclopentylamine, which has applications in pharmaceuticals and cosmetics (Wanjun Guo, Tao Tong, X. Liu, Yong Guo, & Yanqin Wang, 2019).
Green Three-Component Desulfurization and Deamination Condensation
A study by Guo, Liu, Deng, Mei, Zou, Zhong, Zhuo, Fan, and Zheng (2021) reported on a metal- and oxidant-free green three-component approach for synthesizing fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly method highlights the importance of cyclobutyl structures in sustainable chemistry (Wei Guo et al., 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in the compound can strongly attract electrons and has lipophilic properties , which may influence its interaction with biological targets.
Result of Action
The molecular and cellular effects of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
1-cyclobutyl-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAOKYBECWRFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)
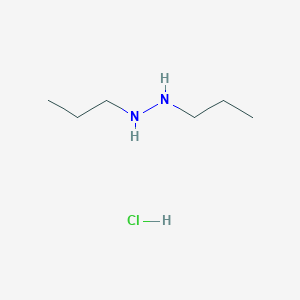
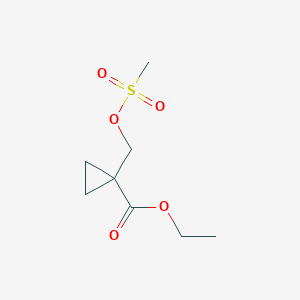
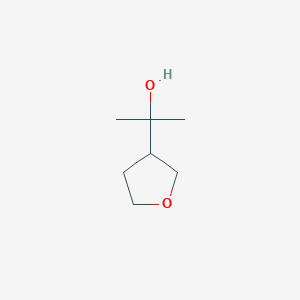
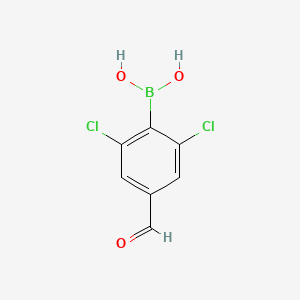
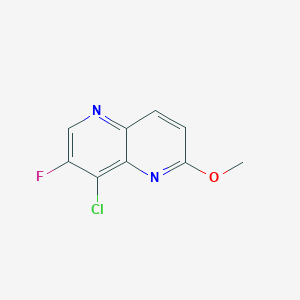
![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)
